
1-(4-Methoxybutanoyl)-3,3-dimethylpiperidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxybutanoyl)-3,3-dimethylpiperidine-2-carbonitrile is an organic compound with a complex structure that includes a piperidine ring, a methoxybutanoyl group, and a carbonitrile group
Preparation Methods
The synthesis of 1-(4-Methoxybutanoyl)-3,3-dimethylpiperidine-2-carbonitrile typically involves multiple steps. One common method starts with the preparation of 4-methoxybutanoyl chloride, which is then reacted with 3,3-dimethylpiperidine-2-carbonitrile under controlled conditions. The reaction is usually carried out in an organic solvent such as ethyl acetate, with the mixture being cooled to 0°C to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for larger scale production and may include additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
1-(4-Methoxybutanoyl)-3,3-dimethylpiperidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group, using reagents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or other strong bases
Scientific Research Applications
1-(4-Methoxybutanoyl)-3,3-dimethylpiperidine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into molecules.
Biology: The compound’s derivatives may be studied for their biological activity, including potential pharmaceutical applications.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs, is ongoing.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybutanoyl)-3,3-dimethylpiperidine-2-carbonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
1-(4-Methoxybutanoyl)-3,3-dimethylpiperidine-2-carbonitrile can be compared with similar compounds such as:
4-Methoxybutanoyl chloride: Used in similar synthetic applications but lacks the piperidine and carbonitrile groups.
N-(4-Methoxybutanoyl)-O,2-dimethylserine: Another compound with a methoxybutanoyl group, but with different functional groups and applications.
Methyl N-(4,4-difluoro-4-methoxybutanoyl)-Nmethoxycarbamate: A compound with similar structural elements but different chemical properties and uses.
Properties
IUPAC Name |
1-(4-methoxybutanoyl)-3,3-dimethylpiperidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-13(2)7-5-8-15(11(13)10-14)12(16)6-4-9-17-3/h11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZCWVQOPTWSJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1C#N)C(=O)CCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate](/img/structure/B2561543.png)
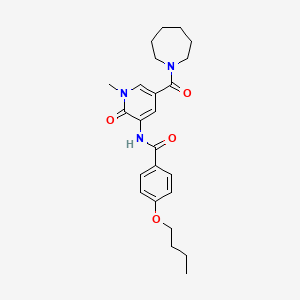
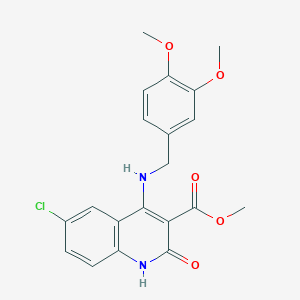
![N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/new.no-structure.jpg)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2561549.png)
![2-bromo-5-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2561550.png)
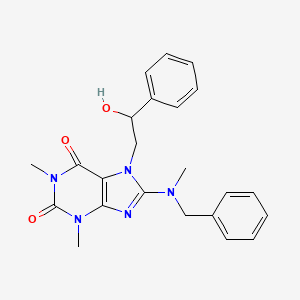
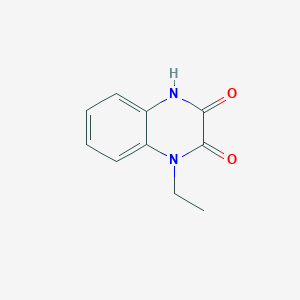

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-morpholino-2-oxoethyl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2561556.png)
![(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2561560.png)
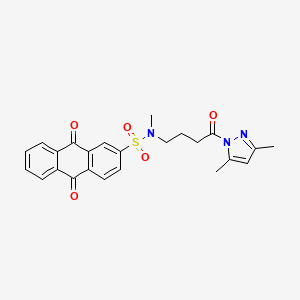
![N-(3,4-dimethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2561564.png)
